7-Fluoroimidazo[1,2-a]pyridin-3-amine
Description
Evolution of the Imidazo[1,2-a]pyridine (B132010) Scaffold in Chemical Research
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, owing to its ability to interact with a wide range of biological targets. nih.gov The structural and compositional analysis of imidazo[1,2-a]pyridines was first extensively explored in the 1960s, laying the groundwork for future research. chemicalbook.com Since then, numerous synthetic methodologies have been developed to access this versatile scaffold, with many recent advancements focusing on more efficient and environmentally friendly processes. chemicalbook.comrsc.org
The development of synthetic methods has been a key driver in the evolution of research in this area. Early methods often involved the condensation of 2-aminopyridine (B139424) with α-haloketones. chemicalbook.com Modern approaches include multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, which allow for the rapid generation of diverse libraries of imidazo[1,2-a]pyridine derivatives. nih.govacs.org These advancements have made it easier for researchers to explore the structure-activity relationships of this class of compounds, leading to the discovery of derivatives with a broad spectrum of biological activities. The utility of this scaffold extends beyond medicine into materials science, where its derivatives have found applications. uni.lu
Significance of the Imidazo[1,2-a]pyridin-3-amine (B132443) Sub-Scaffold in Academic Investigations
Within the broad class of imidazo[1,2-a]pyridines, the imidazo[1,2-a]pyridin-3-amine sub-scaffold has emerged as a particularly important area of investigation. The introduction of an amine group at the 3-position of the imidazo[1,2-a]pyridine ring has been shown to be a key determinant of biological activity in many cases.
Recent studies have highlighted the potential of 3-aminoimidazo[1,2-a]pyridine derivatives as anticancer agents. For instance, a series of these compounds were synthesized and evaluated for their cytotoxicity against various cancer cell lines. nih.gov One study reported that a compound with a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position showed significant inhibitory activity against a human colon cancer cell line. nih.gov Another derivative with a tolyl moiety at the C-2 position and a p-chlorophenyl amine at the C-3 position was identified as a promising bioactive product against a melanoma cell line. nih.gov
The synthesis of these 3-amino derivatives is often achieved through multicomponent reactions, such as the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR), which provides a straightforward route to these complex molecules. nih.gov This synthetic accessibility has facilitated the exploration of their therapeutic potential. Furthermore, imidazo[1,2-a]pyridine derivatives, including those with a 3-amine substitution, have been investigated for their anti-inflammatory properties by modulating signaling pathways like STAT3/NF-κB. nih.gov
Contextualization of 7-Fluoroimidazo[1,2-a]pyridin-3-amine within the Broader Imidazo[1,2-a]pyridine Chemical Space
The compound this compound is a specific derivative that combines the key features of a fluorine atom at the 7-position and an amine group at the 3-position of the imidazo[1,2-a]pyridine core. While specific research focused solely on this molecule is not extensively detailed in the reviewed literature, its chemical context can be understood by examining its constituent parts.
The parent compound, 7-fluoroimidazo[1,2-a]pyridine (B1446390), is a known chemical intermediate. chemicalbook.com The fluorine atom at the 7-position can significantly influence the molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. chemicalbook.com The synthesis of 7-fluoroimidazo[1,2-a]pyridine has been described, for example, through a copper-complex-promoted [3+2] oxidative cyclization of 2-amino-4-fluoropyridine (B1287999) and acetylene. chemicalbook.com
The addition of a 3-amino group to this fluorinated scaffold is a logical step in the exploration of new chemical space for drug discovery, given the established significance of the imidazo[1,2-a]pyridin-3-amine sub-scaffold. The synthesis of such a compound would likely follow established methods for the introduction of a 3-amino group onto the imidazo[1,2-a]pyridine ring system, such as the aforementioned GBB-3CR. nih.gov
Derivatives of imidazo[1,2-a]pyridine with fluorine substitutions at various positions are actively being researched. For example, a derivative with a fluorophenyl group at the 2-position and a dimethylaminomethyl group at the 7-position has been synthesized and is cataloged in chemical databases. nih.gov This indicates an active interest in exploring the chemical space around fluorinated imidazo[1,2-a]pyridine-3-amines.
Data Tables
Physicochemical Properties of 7-Fluoroimidazo[1,2-a]pyridine
| Property | Value | Source |
| Molecular Formula | C7H5FN2 | nih.gov |
| Molecular Weight | 136.13 g/mol | nih.gov |
| IUPAC Name | 7-fluoroimidazo[1,2-a]pyridine | nih.gov |
| CAS Number | 1260903-17-0 | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6FN3 |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
7-fluoroimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C7H6FN3/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H,9H2 |
InChI Key |
JVFHQGDSOAUURW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=C2N)C=C1F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Fluoroimidazo 1,2 a Pyridin 3 Amine and Its Analogs
Strategic Approaches to the Imidazo[1,2-a]pyridine (B132010) Core Structure
The synthesis of the imidazo[1,2-a]pyridine core is a well-explored area of organic chemistry, with several powerful methods available to construct this privileged scaffold. These strategies often prioritize efficiency, atom economy, and the ability to generate diverse libraries of compounds for drug discovery.
Groebke-Blackburn-Bienaymé (GBB) Reaction Protocols
The Groebke-Blackburn-Bienaymé (GBB) reaction is a cornerstone in the synthesis of 3-aminoimidazo[1,2-a]pyridines. This one-pot, three-component reaction (3CR) involves the condensation of a 2-aminopyridine (B139424), an aldehyde, and an isocyanide. nih.gov The reaction is typically catalyzed by Brønsted or Lewis acids and proceeds through the formation of an intermediate that undergoes intramolecular cyclization to yield the desired imidazo[1,2-a]pyridine scaffold. nih.govresearchgate.net The GBB reaction is highly valued for its operational simplicity and the diversity that can be achieved by varying each of the three components. nih.govrsc.org
Over the last two decades, the GBB reaction has become a prominent multicomponent reaction (MCR), leading to a vast number of publications and patents. nih.govresearchgate.net The versatility of the GBB reaction allows for the incorporation of a wide range of functional groups, making it a powerful tool for generating libraries of imidazo[1,2-a]pyridine derivatives for biological screening. nih.govresearchgate.net
| Amidine Component | Aldehyde Component | Isocyanide Component | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH4Cl | MeOH | 82 | mdpi.com |
| 2-Aminopyrazine | Various | Various | Acetic acid | Not specified | Not specified | researchgate.net |
| 6-Substituted-2-aminopyridine | 2-Chlorobenzaldehyde | Various | K-10 clay | Not specified | Not specified | rsc.org |
Multicomponent Reaction (MCR) Variations beyond GBB
While the GBB reaction is a powerful tool, other multicomponent reactions also provide efficient routes to the imidazo[1,2-a]pyridine core. These MCRs often offer alternative pathways and may be more suitable for specific substitution patterns or functional groups. For instance, a three-component reaction involving 2-aminopyridine, an aldehyde, and trimethylsilylcyanide (TMSCN) under microwave irradiation provides access to 3-aminoimidazo[1,2-a]pyridines. bio-conferences.org Another variation employs the combination of 2-aminopyridines, benzaldehydes, and imidazoline-2,4,5-trione to produce 3-amino-2-arylimidazo[1,2-a]pyridines in high yields without the need for a solvent. bio-conferences.org
Furthermore, a transition-metal-free, three-component reaction has been developed for the construction of imidazo[1,2-a]pyridines from ynals, pyridin-2-amines, and alcohols or thiols, demonstrating a facile approach for the formation of C-N, C-O, and C-S bonds. acs.org These MCRs highlight the continuous development of novel and efficient strategies for synthesizing this important heterocyclic system. acs.org
Metal-Catalyzed and Metal-Free Cyclization Techniques
Both metal-catalyzed and metal-free cyclization reactions are pivotal in the synthesis of the imidazo[1,2-a]pyridine scaffold. researchgate.net
Metal-Catalyzed Cyclizations:
Copper-Catalyzed Reactions: Copper catalysts are widely used for the synthesis of imidazo[1,2-a]pyridines. For example, a copper-catalyzed one-pot procedure enables the synthesis of these compounds from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org Another approach involves a copper-catalyzed aerobic oxidative cyclization of 2-aminopyridines and acetophenones. organic-chemistry.org A highly efficient one-step synthesis of 7-fluoro-imidazo[1,2-a]pyridine with a 92% yield is achieved through a copper complex-promoted [3+2] oxidative cyclization of 2-amino-4-fluoropyridine (B1287999) and acetylene. chemicalbook.com
Ruthenium-Catalyzed Reactions: Ruthenium catalysis has been employed for the synthesis of fused imidazo[1,2-a]pyridine-chromenones through an unprecedented annulation protocol. nih.gov
Palladium-Catalyzed Reactions: Palladium catalysts are utilized in Suzuki coupling reactions to introduce substituents at various positions of the imidazo[1,2-a]pyridine ring. nih.govgoogle.com
Metal-Free Cyclizations:
Metal-free approaches offer environmentally benign alternatives for the synthesis of imidazo[1,2-a]pyridines. acs.org One such method involves the condensation of 2-aminopyridine with α-halocarbonyls. researchgate.net Another notable metal-free reaction is the iodine-catalyzed aerobic oxidative C-N bond formation. organic-chemistry.org A transition-metal-free three-component reaction has also been developed, reacting ynals, pyridin-2-amines, and alcohols or thiols to form the imidazo[1,2-a]pyridine core. acs.org
Microwave-Assisted Synthetic Enhancements
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov The application of microwave assistance has been particularly beneficial in the synthesis of imidazo[1,2-a]pyridines.
For instance, the GBB reaction can be significantly enhanced with microwave assistance, reducing reaction times from hours to minutes while improving yields. mdpi.com In one study, the synthesis of imidazo[1,2-a]pyridine derivatives via the GBB reaction assisted by microwave irradiation was achieved in 30 minutes with an 89% yield. mdpi.com Similarly, the synthesis of imidazo[1,2-a]pyridine-chromones has been successfully performed using a microwave-assisted GBB reaction under eco-friendly conditions. sciforum.net
Microwave-assisted synthesis has also been applied to other cyclization reactions. For example, the condensation of phenacyl bromides with 2-aminopyridine to form imidazo[1,2-a]pyridines was accomplished in just 60 seconds under microwave irradiation, with yields ranging from 24% to 99%. researchgate.netsci-hub.se
| Method | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional Heating | Room Temperature | Not specified | 82 | mdpi.com |
| Conventional Heating | 60 | 8 hours | Comparable to RT | mdpi.com |
| Microwave Irradiation | Not specified | 30 minutes | 89 | mdpi.com |
Directed Fluorination Techniques at the C7 Position of the Imidazo[1,2-a]pyridine Ring
The introduction of a fluorine atom at the C7 position of the imidazo[1,2-a]pyridine ring is a key step in the synthesis of 7-fluoroimidazo[1,2-a]pyridin-3-amine and its analogs. This is typically achieved by using a pre-fluorinated starting material.
Precursor-Based Fluorination Strategies Utilizing Fluorinated Pyridine (B92270) Derivatives
The most direct and common strategy to obtain 7-fluoroimidazo[1,2-a]pyridines is to start with a pyridine ring that already contains a fluorine atom at the desired position. The synthesis then proceeds by constructing the imidazole (B134444) ring onto the pre-fluorinated pyridine core.
A prime example is the synthesis of 7-fluoro-imidazo[1,2-a]pyridine from 2-amino-4-fluoropyridine. chemicalbook.com This fluorinated aminopyridine can then be subjected to various cyclization reactions, such as the previously mentioned copper-catalyzed reaction with acetylene, to form the final bicyclic system. chemicalbook.com Similarly, other precursor-based strategies may involve the use of compounds like 5-bromopyridin-2-amine, which can undergo a series of transformations, including a fluorination step, before the final cyclization to form the imidazo[1,2-a]pyridine ring. chemicalbook.com The use of fluorinated pyridine derivatives ensures the regioselective placement of the fluorine atom at the C7 position, a crucial aspect for the desired biological activity of the final compound. nih.gov
Post-Cyclization Fluorination Methodologies on the Imidazo[1,2-a]pyridine Scaffold
The direct introduction of a fluorine atom onto a pre-formed imidazo[1,2-a]pyridine ring system, known as post-cyclization or late-stage fluorination, presents a formidable challenge due to the inherent reactivity of the scaffold. The C3 position is the most nucleophilic and is thus the most susceptible to electrophilic attack.
Electrophilic fluorinating reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), have been effectively used for the regioselective fluorination of imidazo[1,2-a]pyridines, almost exclusively yielding 3-fluoro-imidazo[1,2-a]pyridines. thieme-connect.comorganic-chemistry.orgacs.orgnih.gov The reaction proceeds under aqueous conditions, and the presence of a base like 4-(dimethylamino)pyridine (DMAP) can promote the formation of the monofluorinated product. thieme-connect.comorganic-chemistry.orgacs.org
While direct C7 fluorination of the imidazo[1,2-a]pyridine core after cyclization is not well-documented, methods for the late-stage C-H fluorination of pyridine and diazine rings have been developed. These methods often target the carbon atom adjacent to the ring nitrogen. For instance, silver(II) fluoride (B91410) (AgF₂) has been shown to be a potent reagent for the site-selective fluorination of a single C-H bond in pyridines and diazines at ambient temperature, with high selectivity for the position α to the nitrogen. nih.govresearchgate.netnih.gov This suggests a potential, though underexplored, avenue for the direct fluorination of the pyridine ring within the imidazo[1,2-a]pyridine scaffold, which could lead to the formation of 7-fluoro or 5-fluoro isomers. The successful application of this methodology would depend on managing the competing reactivity of the imidazole ring, particularly the C3 position.
Another approach involves a [3 + 3] annulation method to synthesize ring-fluorinated imidazo[1,2-a]pyridines through sequential C–F substitutions from readily available starting materials. researchgate.net
Regioselective and Stereoselective Synthesis Considerations in Imidazo[1,2-a]pyridin-3-amine (B132443) Formation
The introduction of an amino group at the C3 position of the 7-fluoroimidazo[1,2-a]pyridine (B1446390) scaffold is a key step in the synthesis of the target compound. The regioselectivity of this transformation is crucial, and several methods have been developed to achieve this.
The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a powerful and widely used method for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines. nih.govbeilstein-journals.orgnih.govnih.gov This reaction involves the condensation of a 2-aminoazine (such as a 2-aminopyridine), an aldehyde, and an isocyanide. To synthesize this compound, a 4-fluoro-2-aminopyridine would be the required starting material. The synthesis of such substituted 2-aminopyridines is achievable through various methods. google.comresearchgate.netchemicalbook.comnih.gov The GBB reaction typically proceeds with high regioselectivity, with the amino group from the isocyanide component being installed at the C3 position. The reaction is often catalyzed by Lewis or Brønsted acids. nih.govnih.gov
Direct C3-amination of a pre-formed 7-fluoroimidazo[1,2-a]pyridine represents an alternative regioselective strategy. Various methods for the direct C-H amination of the imidazo[1,2-a]pyridine core have been reported, often proceeding via radical pathways. researchgate.netnih.gov These reactions can utilize different aminating agents and may be promoted by photocatalysis or other means. nih.govnih.govnih.govchemrxiv.org
Stereoselectivity becomes a consideration when a chiral center is introduced, for example, when the substituent at the 3-amino group or at the C2 position is chiral. The GBB reaction can be performed asymmetrically to yield enantiomerically enriched products. The use of chiral phosphoric acid catalysts in the GBB reaction has been shown to induce atroposelectivity in the synthesis of axially chiral imidazo[1,2-a]pyridines, highlighting the potential for stereocontrolled synthesis. beilstein-journals.org
Green Chemistry Approaches in Synthetic Pathways for Imidazo[1,2-a]pyridines
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods for the preparation of imidazo[1,2-a]pyridines. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Ultrasound-Assisted Synthesis: Sonication has emerged as a valuable tool for accelerating organic reactions. The synthesis of imidazo[1,2-a]pyridines can be efficiently carried out under ultrasound irradiation, often in aqueous media or green solvents like polyethylene (B3416737) glycol (PEG-400). thieme-connect.comscispace.com These methods offer several advantages, including significantly reduced reaction times, milder reaction conditions, and high yields, while avoiding the use of toxic organic solvents. acs.orgnih.gov For instance, the reaction of 2-aminopyridines with α-bromoketones proceeds rapidly under ultrasound to give the corresponding imidazo[1,2-a]pyridines in excellent yields. scispace.com
| Starting Material 1 | Starting Material 2 | Solvent | Conditions | Yield (%) | Reference |
| 2-Aminopyridine | 2-Bromoacetophenone | PEG-400 | Ultrasound, 15 min | 94 | scispace.com |
| 2-Aminopyridine | Acetophenone | Water | Ultrasound, KI/TBHP | 97 | thieme-connect.com |
Microwave-Assisted Synthesis: Microwave irradiation is another effective technique for accelerating the synthesis of imidazo[1,2-a]pyridines. Reactions that might take hours under conventional heating can often be completed in minutes in a microwave reactor. tandfonline.comsciforum.netresearchgate.netnih.gov This technology allows for rapid, efficient, and often solvent-free or low-solvent reactions, aligning with the principles of green chemistry. The Groebke-Blackburn-Bienaymé reaction, for example, can be performed under microwave irradiation using green catalysts like ammonium (B1175870) chloride in ethanol (B145695). sciforum.net
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 2-Aminopyridine | 3-Formylchromone | tert-Butyl isocyanide | NH₄Cl | Ethanol | Microwave | 85 | sciforum.net |
| 2-Aminopyridines | α-Bromoketones | - | - | PEG-400 | Microwave | High | tandfonline.com |
Ionic Liquids in Synthesis: Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered green solvents due to their low vapor pressure, thermal stability, and potential for recyclability. They have been successfully employed as both solvents and catalysts in the synthesis of imidazo[1,2-a]pyridines. researchgate.netresearchgate.netnih.govrsc.org For instance, Brønsted acidic ionic liquids can promote the one-pot synthesis of substituted imidazo[1,5-a]pyridines in excellent yields without the need for an additional catalyst. researchgate.net
Catalyst-Free and Metal-Free Reactions: The development of catalyst-free and metal-free synthetic routes is a key goal in green chemistry. Several such methods have been reported for the synthesis of imidazo[1,2-a]pyridines. These reactions often proceed under mild conditions and can be highly efficient. organic-chemistry.org For example, the cyclization of substituted 2-aminopyridines and phenacyl bromides can be catalyzed by DBU in aqueous ethanol at room temperature, providing a facile and environmentally friendly protocol. royalsocietypublishing.org
| Starting Material 1 | Starting Material 2 | Catalyst/Promoter | Solvent | Conditions | Yield (%) | Reference |
| 2-Aminopyridines | Phenacyl bromides | DBU | aq. Ethanol | Room Temp | 65-94 | royalsocietypublishing.org |
| 2-Aminopyridines | Ketones | KI/TBHP | Water | Ultrasound | Good | organic-chemistry.org |
These green methodologies not only offer more sustainable routes to the imidazo[1,2-a]pyridine scaffold but also often provide advantages in terms of reaction efficiency and simplicity of workup.
Chemical Transformations and Derivatization Pathways of the 7 Fluoroimidazo 1,2 a Pyridin 3 Amine Framework
Functionalization at the C3-Amine Position
The primary amine at the C3 position of 7-fluoroimidazo[1,2-a]pyridin-3-amine is a versatile handle for a variety of chemical transformations, including alkylation, acylation, and condensation reactions.
Amine Alkylation and Acylation Reactions
The nucleophilic nature of the C3-amino group readily allows for alkylation and acylation reactions. While specific examples for the alkylation of this compound are not extensively documented in the reviewed literature, the general reactivity of 3-aminoimidazo[1,2-a]pyridines suggests that direct alkylation with alkyl halides can be achieved. A more sophisticated approach involves the three-component aza-Friedel-Crafts reaction, which has been successfully applied to the C3-alkylation of the broader imidazo[1,2-a]pyridine (B132010) class. mdpi.comnih.gov This reaction, catalyzed by a Lewis acid such as Y(OTf)₃, couples an imidazo[1,2-a]pyridine, an aldehyde, and an amine to introduce a substituted alkyl group at the C3 position. mdpi.comnih.gov Although this method has not been explicitly reported for this compound, its successful application to other derivatives suggests its potential applicability. nih.gov
Acylation of the C3-amine is a more straightforward and commonly reported transformation. For instance, the reaction of a 3-amino-7-fluoro-imidazo[1,2-a]pyridine derivative with a benzoic acid derivative has been documented, leading to the formation of an amide linkage. This is exemplified by the synthesis of 4-fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid.
| Imidazo[1,2-a]pyridine Derivative | Aldehyde | Amine | Catalyst | Product | Yield (%) |
| 2-Phenylimidazo[1,2-a]pyridine | p-Tolualdehyde | Morpholine | Y(OTf)₃ | 4-((2-Phenylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methyl)morpholine | 92 |
| 2-Phenylimidazo[1,2-a]pyridine | 4-Methoxybenzaldehyde | Morpholine | Y(OTf)₃ | 4-((4-Methoxyphenyl)(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)morpholine | 87 |
| 2-Phenylimidazo[1,2-a]pyridine | 4-Fluorobenzaldehyde | Morpholine | Y(OTf)₃ | 4-((4-Fluorophenyl)(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)morpholine | 90 |
Data sourced from a study on the Y(OTf)₃-catalyzed three-component aza-Friedel–Crafts reaction. mdpi.com
Schiff Base Formation and Related Condensations
The condensation of the C3-primary amine with aldehydes or ketones provides a facile route to Schiff base derivatives. While specific examples starting from this compound are not prevalent in the surveyed literature, the synthesis of Schiff bases from other 3-amino-imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyrimidine (B1208166) analogues is well-established. mdpi.com These reactions typically proceed by heating the amine and the carbonyl compound in a suitable solvent, sometimes with a catalytic amount of acid. mdpi.com The resulting imine bond is a versatile functional group that can be further modified, for example, through reduction to a secondary amine.
Modifications and Substitutions on the Imidazo[1,2-a]pyridine Ring System
The imidazo[1,2-a]pyridine ring itself presents several positions amenable to functionalization, allowing for a wide range of structural modifications.
Nucleophilic Aromatic Substitution at the C7-Fluoro Position
The fluorine atom at the C7 position of the imidazo[1,2-a]pyridine ring is a key site for nucleophilic aromatic substitution (SNA_r). The electron-withdrawing nature of the fused imidazole (B134444) ring and the pyridine (B92270) nitrogen atom facilitates the displacement of the fluoride (B91410) ion by various nucleophiles. While specific examples of SNA_r reactions on this compound were not explicitly found in the reviewed literature, related transformations on similar scaffolds are documented. For instance, the synthesis of a carbon-11 (B1219553) labeled PI3K/mTOR dual inhibitor involved a Suzuki cross-coupling reaction at the 6-position of an imidazo[1,2-a]pyridine core, demonstrating the feasibility of substitutions on the pyridine ring. nih.gov It is anticipated that the C7-fluoro group would be susceptible to displacement by nucleophiles such as amines, alkoxides, and thiolates under appropriate conditions, which typically involve heating in the presence of a base.
C-H Functionalization Strategies
Direct C-H functionalization is a powerful and atom-economical strategy for introducing new substituents onto the imidazo[1,2-a]pyridine ring. rsc.orgnih.gov The C3 position is generally the most reactive site for electrophilic substitution and radical attack due to the electronic nature of the heterocyclic system. nih.govresearchgate.net However, functionalization at other positions, including C5, has also been achieved. nih.gov
Visible light-induced photoredox catalysis has emerged as a mild and efficient method for the C-H functionalization of imidazo[1,2-a]pyridines. nih.gov These reactions can be used to introduce a variety of functional groups, including trifluoromethyl, perfluoroalkyl, and aminoalkyl groups. nih.gov For example, the trifluoromethylation of imidazo[1,2-a]pyridines has been accomplished using sodium triflinate (Langlois' reagent) under near-UV irradiation with a photoredox catalyst. nih.gov While these methods have been demonstrated on a range of substituted imidazo[1,2-a]pyridines, including those with fluoro substituents, specific application to this compound has not been explicitly detailed. nih.gov
| Imidazo[1,2-a]pyridine Derivative | Photocatalyst | Product | Yield (%) |
| 2-Phenylimidazo[1,2-a]pyridine | 4,4′-Dimethoxybenzophenone | 2-Phenyl-3-(trifluoromethyl)imidazo[1,2-a]pyridine | 75 |
| 7-Methyl-2-phenylimidazo[1,2-a]pyridine | 4,4′-Dimethoxybenzophenone | 7-Methyl-2-phenyl-3-(trifluoromethyl)imidazo[1,2-a]pyridine | 81 |
| 7-Fluoro-2-phenylimidazo[1,2-a]pyridine | 4,4′-Dimethoxybenzophenone | 7-Fluoro-2-phenyl-3-(trifluoromethyl)imidazo[1,2-a]pyridine | 65 |
Data adapted from a study on visible light-mediated trifluoromethylation. nih.gov
Radical-Mediated Derivatizations
Synthetic Utility in Complex Molecular Architecture Development
The this compound scaffold serves as a valuable building block in the development of complex molecular architectures, particularly in the synthesis of pharmacologically active compounds. The 3-amino group provides a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of larger, more intricate molecules.
One of the primary applications of this framework is in the synthesis of kinase inhibitors. The imidazo[1,2-a]pyridine moiety is crucial for binding to the hinge region of many kinases. nih.gov For instance, derivatives of the imidazo[1,2-a]pyridine core have been developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), including mutants that confer resistance to existing therapies. nih.gov The synthetic strategy often involves the modification of substituents at various positions of the imidazo[1,2-a]pyridine ring to optimize potency and selectivity.
The Groebke-Blackburn-Bienaymé reaction (GBBR), a three-component reaction, is a highly efficient method for synthesizing 3-aminoimidazo[1,2-a]pyridine derivatives. mdpi.com This reaction allows for the rapid generation of a library of compounds with diverse substitutions at the 2- and 3-positions of the imidazo[1,2-a]pyridine core. These derivatives can then be further elaborated. For example, the products of the GBBR can be used in subsequent reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the Ugi reaction, to create even more complex, multi-scaffold molecules. mdpi.com
The synthesis of peptidomimetics is another area where the imidazo[1,2-a]pyridine scaffold has proven useful. By incorporating the 3-aminoimidazo[1,2-a]pyridine unit into a peptide-like chain, it is possible to create molecules that mimic the structure and function of natural peptides but with improved stability and pharmacokinetic properties. Tandem reactions involving the GBBR and the Ugi reaction have been employed to synthesize peptidomimetics containing a substituted imidazo[1,2-a]pyridine fragment, demonstrating the utility of this scaffold in creating complex, hybrid molecules.
The following table provides examples of complex molecular architectures derived from the imidazo[1,2-a]pyridine scaffold:
| Synthetic Method | Derived Molecular Architecture | Potential Application |
| Modification of substituents | Kinase inhibitors (e.g., FLT3 inhibitors) | Cancer therapy |
| Groebke-Blackburn-Bienaymé reaction (GBBR) followed by CuAAC | Bis-heterocyclic compounds (e.g., imidazo[1,2-a]pyridine-1,2,3-triazoles) | Medicinal chemistry |
| GBBR followed by Ugi reaction | Peptidomimetics | Drug discovery |
Structure Activity Relationship Sar Investigations of 7 Fluoroimidazo 1,2 a Pyridin 3 Amine Derivatives
Impact of the C7-Fluoro Substituent on Molecular Interactions and Reactivity
The introduction of fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, which influences the compound's bioavailability and its binding affinity to target receptors. mdpi.com Specifically, the C7-fluoro substituent confers distinct physicochemical properties that affect solubility and reactivity. chemicalbook.com Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability, often without disrupting the essential molecular recognition with a biological target. researchgate.netnih.gov The strong carbon-fluorine bond is resistant to metabolic cleavage, prolonging the compound's half-life.
Furthermore, the electron-withdrawing nature of the fluorine atom influences the electron density of the entire imidazo[1,2-a]pyridine (B132010) ring system. This modification can be crucial for mimicking the electronic properties of other chemical groups, a concept known as bioisosterism. nih.gov
Conformational Analysis and its Influence on Biological Activity
The three-dimensional conformation of a molecule is paramount to its biological function, as it dictates how the molecule fits into the binding site of a protein target. For derivatives of 7-fluoroimidazo[1,2-a]pyridin-3-amine, the spatial arrangement of the substituent groups relative to the core heterocyclic structure is a key factor in their activity.
The biological activity of kinase inhibitors, a class to which many imidazo[1,2-a]pyridine derivatives belong, is often dependent on their ability to stabilize a specific conformation of the target kinase. For example, many kinase inhibitors bind when the kinase is in an inactive, "DFG-out" conformation. nih.gov The imidazo[1,2-a]pyridine scaffold itself often binds to the hinge region of the kinase, a flexible part of the protein that moves during the transition between active and inactive states. nih.gov The specific conformation adopted by the this compound derivative can therefore determine its efficacy and selectivity as a kinase inhibitor.
Contribution of the C3-Amine Moiety to Ligand-Target Recognition and Binding
The C3 position of the imidazo[1,2-a]pyridine scaffold is known to be electron-rich, making it susceptible to reactions with electrophiles and a key site for introducing functional diversity. researchgate.net The placement of an amine group at this position (C3-amine) is particularly significant for ligand-target interactions.
The C3-amine moiety can act as both a hydrogen bond donor and acceptor, allowing it to form crucial interactions within a protein's binding pocket. These hydrogen bonds are often essential for anchoring the ligand in the correct orientation for high-affinity binding. The nature of the substituents on this amine group can further refine these interactions.
Recent research on 3-aminoimidazo[1,2-α]pyridine compounds has demonstrated that substituents at the C3 position are critical for their cytotoxic activity against cancer cell lines. nih.gov For example, a compound featuring a p-chlorophenyl amine at the C3 position was identified as a promising bioactive product. nih.gov Similarly, studies on imidazo[1,2-a]pyridine-3-carboxamides, where the C3 position is functionalized with an amide group, have shown this position is vital for potent antitubercular activity. nih.gov This underscores the general importance of the C3-substituent in directing the biological activity of the entire scaffold. The ability to readily functionalize the C3-position allows for the rapid diversification of imidazo[1,2-a]pyridines, which is a valuable strategy in the drug discovery process. researchgate.net
Comparative SAR Studies with Non-Fluorinated and Isomeric Imidazo[1,2-a]pyridine Analogs
To fully appreciate the role of the C7-fluoro substituent, it is instructive to compare the activity of this compound derivatives with their non-fluorinated or isomeric counterparts. Such comparisons provide clear evidence of the effects of fluorination and substituent positioning on biological activity.
For example, SAR studies on imidazo[1,2-a]pyridines as antitubercular agents revealed that replacing a 7-methyl group with a 7-chloro group diminished the activity five-fold. nih.gov While this involves chlorine instead of fluorine, it demonstrates the sensitivity of this position to halogen substitution. Conversely, in other chemical series, fluorination has been shown to dramatically increase bioactivity compared to non-fluorinated analogs. mdpi.com Single-site fluorination, as in the case of the C7-fluoro group, has been reported to result in higher metabolic stability compared to compounds bearing multiple fluorine atoms. researchgate.net
The core heterocyclic structure is also fundamental. In one study, an imidazopyrazine derivative was found to be more active than its corresponding imidazopyridine analogue, indicating that even a single nitrogen-for-carbon substitution in the six-membered ring can significantly alter the interaction with biological targets. researchgate.net
| Compound/Analog Series | Key Structural Difference | Observed Impact on Activity/Properties | Reference |
|---|---|---|---|
| 7-Chloro-imidazo[1,2-a]pyridine vs. 7-Methyl analog | C7-Chloro vs. C7-Methyl | The 7-chloro substitution resulted in a 5-fold decrease in antitubercular activity compared to the 7-methyl analog. | nih.gov |
| Fluorinated Lepidiline Analogs vs. Non-fluorinated analogs | Presence of fluorinated benzyl (B1604629) substituents | Introduction of fluorinated substituents led to a remarkable increase in bioactivity in some cases. | mdpi.com |
| Imidazopyrazine derivative vs. Imidazopyridine analog | Pyrazine (B50134) core vs. Pyridine (B92270) core | The imidazopyridine analog showed weaker anticancer activity, suggesting the pyrazine nitrogen enhances target interactions. | researchgate.net |
| Singly fluorinated vs. Doubly fluorinated imidazo[1,2-a]pyridines | One fluorine atom vs. two | Single-site fluorination was found to confer higher metabolic stability. | researchgate.net |
Exploration of Bioisosteric Replacements in Related Imidazo[1,2-a]pyridine Scaffolds
Bioisosteric replacement is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters. The imidazo[1,2-a]pyridine scaffold has been central to such explorations.
A prominent example is the use of 8-fluoroimidazo[1,2-a]pyridine (B164112) as a bioisosteric replacement for imidazo[1,2-a]pyrimidine (B1208166). researchgate.netnih.gov Researchers established that the C-F bond at the 8-position could effectively mimic the properties of the nitrogen atom found at the same position in the imidazo[1,2-a]pyrimidine ring system. nih.gov This mimicry includes maintaining a similar electrostatic surface and lipophilicity, which are crucial for preserving the electron-deficient character of the bicyclic ring and, consequently, its biological activity. nih.gov This strategy was successfully applied to develop allosteric modulators of the GABA-A receptor, where the 8-fluoroimidazopyridine ring acted as an effective bioisostere for the imidazopyrimidine ring. nih.gov
This principle of replacing a ring nitrogen with a fluorinated carbon highlights the utility of fluorine in modifying scaffolds while retaining key electronic features necessary for molecular recognition. While this example pertains to the C8 position, the underlying concept is directly applicable to understanding the role of the C7-fluoro substituent in modifying the properties of the imidazo[1,2-a]pyridine core in a predictable manner. Broader explorations in medicinal chemistry have even identified saturated scaffolds, such as 3-azabicyclo[3.1.1]heptanes, as effective bioisosteres for pyridine rings, demonstrating the creative approaches used to modulate drug properties. chemrxiv.org
Computational Chemistry and Theoretical Modeling of 7 Fluoroimidazo 1,2 a Pyridin 3 Amine
Electronic Structure Calculations and Reactivity Prediction
Electronic structure calculations, primarily using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations determine the distribution of electrons within the molecule, which governs its geometry, stability, and reactivity.
Detailed research into related imidazo[1,2-a]pyrimidine (B1208166) derivatives demonstrates the utility of these methods. For instance, studies on various Schiff base derivatives of 2-phenylimidazo[1,2-a]pyrimidin-3-amine (B1317505) have employed DFT calculations at the B3LYP/6–31G(d,p) level of theory to optimize molecular geometries and analyze electronic properties. nih.gov Such analyses typically involve the calculation of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are key indicators of chemical reactivity and kinetic stability. nih.gov
A lower HOMO-LUMO gap suggests higher reactivity. For the 7-Fluoroimidazo[1,2-a]pyridin-3-amine scaffold, the fluorine atom at the 7-position is expected to influence the electronic properties significantly due to its high electronegativity. chemicalbook.com Theoretical calculations can precisely quantify this influence. Molecular Electrostatic Potential (MEP) maps are also generated to visualize electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack. nih.gov Reactivity descriptors derived from Fukui functions can further pinpoint the specific atoms most susceptible to attack. nih.govresearchgate.net
Table 1: Representative Frontier Molecular Orbital Data for Related Imidazo[1,2-a]pyrimidine Derivatives Data is illustrative for analogous compounds to demonstrate typical computational outputs.
| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| (E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | -6.45 | -3.11 | 3.34 | nih.gov |
| (E)-N-(3-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | -6.38 | -2.99 | 3.39 | nih.gov |
| (E)-N-(2-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | -6.32 | -2.87 | 3.45 | nih.gov |
| (E)-N-(2-chlorobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | -5.99 | -1.89 | 4.10 | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis
While electronic structure calculations often focus on a molecule's static, lowest-energy state, Molecular Dynamics (MD) simulations provide a dynamic picture of its behavior over time. nih.govrsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering deep insights into the conformational flexibility of this compound. rsc.org
These simulations can reveal the accessible conformations of the molecule in different environments, such as in a solvent or bound to a protein. For a molecule with rotatable bonds, like the amine group at the 3-position, MD can explore the rotational energy barriers and preferred orientations. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site. openpharmaceuticalsciencesjournal.com In studies of related imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, MD simulations were performed for 1.2 nanoseconds to confirm the stability of the ligand-protein complex, showing that the docked pose was maintained throughout the simulation. openpharmaceuticalsciencesjournal.com The analysis of the simulation trajectory can yield information on the root-mean-square deviation (RMSD) of the molecule's backbone, indicating its stability and conformational drift over time. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.com
Quantum Chemical Analyses of Reaction Mechanisms
Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions at an atomic level. These analyses can map the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers.
For the synthesis of the core imidazo[1,2-a]pyridine (B132010) scaffold, various reaction mechanisms can be investigated. A copper-catalyzed [3+2] oxidative cyclization reaction between a 2-aminopyridine (B139424) and an alkyne has been reported for the synthesis of 7-Fluoro-imidazo[1,2-a]pyridine. chemicalbook.com Quantum chemical calculations could model this catalytic cycle, determining the geometry of the transition state and the role of the copper catalyst in lowering the activation energy. Similarly, the synthesis of 3-aminoimidazo[1,2-a]pyridines can be achieved through a one-pot Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR). nih.gov Theoretical modeling can be used to compare different potential pathways for this multi-component reaction, clarifying the sequence of bond formations and the factors controlling regioselectivity.
Ligand-Target Interaction Modeling for Derivatization Design
A primary application of computational modeling for this compound is in drug design, specifically through ligand-target interaction modeling. This involves docking the this compound scaffold into the binding site of a protein target to predict its binding mode and affinity.
Studies on related imidazo[1,2-a]pyridine derivatives have shown their potential as inhibitors of various protein kinases. researchgate.netresearchgate.net For example, computational studies on imidazo[1,2-a]pyridine-3-carboxamide analogues identified key hydrogen bond and pi-cation interactions with residues in the active site of pantothenate synthetase. openpharmaceuticalsciencesjournal.comresearchgate.net In another study, novel imidazo[1,2-a]pyridine derivatives were docked into the active site of the PI3Kα enzyme to rationalize their anticancer activity. researchgate.net
For this compound, docking studies would be performed against relevant targets, such as IRAK or FLT3 kinases. chemicalbook.com The results would highlight key interactions, such as hydrogen bonds formed by the 3-amino group or the imidazo (B10784944) nitrogen atoms, and potential steric clashes. This information is invaluable for derivatization design. For instance, if the model shows an unoccupied hydrophobic pocket near the 7-position, adding a suitable lipophilic group could enhance binding affinity. A virtual screening collaboration on a related imidazo[1,2-a]pyridine hit identified positions 2, 3, 6, 7, and 8 as vectors that tolerate modification while retaining activity. nih.gov
Table 2: Example Docking Scores for Imidazo[1,2-a]pyridine-based Analogs Against PI3Kα This data is illustrative for analogous compounds to demonstrate typical computational outputs.
| Compound Analogue | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|
| Triazole Derivative 9b | -6.8 | ARG 41, SER 39 | researchgate.net |
| Triazole Derivative 9c | -7.1 | ARG 41, SER 39 | researchgate.net |
| Triazole Derivative 9d | -7.5 | ARG 41, SER 39 | researchgate.net |
| Triazole Derivative 9f | -6.9 | ARG 41, SER 39 | researchgate.net |
In Silico Screening and Virtual Library Design Methodologies
Building on the insights from docking and SAR, in silico screening allows for the rapid evaluation of large numbers of virtual compounds. A virtual library can be designed around the this compound core by systematically adding a wide variety of chemical groups at designated derivatization points.
The process involves creating a combinatorial library of virtual molecules based on the core scaffold and a set of reactants. These libraries can contain thousands or millions of compounds. This virtual library is then screened against a protein target using high-throughput docking or pharmacophore-based filtering. A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding. This model can be generated from a known active ligand or from the protein's binding site itself. openpharmaceuticalsciencesjournal.com
An innovative virtual screening collaboration was successfully used to explore and expand a hit series based on the imidazo[1,2-a]pyridine core for visceral leishmaniasis. nih.govrsc.orgresearchgate.net By probing several proprietary libraries, researchers rapidly expanded the chemotype, improved anti-parasitic activity, and enhanced selectivity. nih.gov This approach allows for the efficient identification of the most promising candidates for synthesis and biological testing, significantly saving time and resources compared to traditional high-throughput screening. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Fluoroimidazo[1,2-a]pyridin-3-amine, and how can fluorination be optimized?
- Methodological Answer : Fluorinated imidazo[1,2-a]pyridine derivatives are typically synthesized via condensation reactions or isosteric replacements. For example, fluorination can be achieved by substituting methyl groups with trifluoromethyl groups in precursor compounds (e.g., 2-methylimidazo[1,2-a]pyridines) using phosphorus oxychloride (POCl₃) and DMF under controlled temperatures (0–10°C) . Optimization involves adjusting reaction time, solvent systems (e.g., chloroform), and stoichiometry to enhance yield and purity.
Q. How is this compound characterized using spectroscopic and computational methods?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm regiochemistry and fluorine substitution patterns, IR spectroscopy for functional group analysis (e.g., amine stretches), and mass spectrometry for molecular weight validation . Computational methods like DFT (Density Functional Theory) can predict electronic properties and stability, aiding in structural verification .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
- Waste Management : Segregate hazardous waste (e.g., fluorinated byproducts) for professional disposal .
- Emergency Procedures : Immediate rinsing with water for accidental exposure and medical consultation for persistent symptoms .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, reaction path searches) guide the design of novel derivatives with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic effects of fluorine substitution, such as electron-withdrawing properties that improve metabolic stability and binding affinity . Reaction path search algorithms (e.g., ICReDD’s workflow) integrate computational and experimental data to prioritize synthetic routes, reducing trial-and-error approaches . For example, fluorine’s impact on π-π stacking in COX-2 inhibitors can be modeled to optimize selectivity .
Q. How should researchers address discrepancies in reported biological activity data for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, enzyme isoforms) or structural analogs. To resolve these:
- Comparative Analysis : Benchmark activity against known standards (e.g., trifluoromethyl-substituted analogs in COX-2 inhibition assays) .
- Dose-Response Studies : Validate potency (IC₅₀) across multiple concentrations.
- Structural Modifications : Introduce substituents (e.g., sulfonamide groups) to probe structure-activity relationships (SAR) .
Q. What strategies improve reaction yield and selectivity during scale-up from lab to pilot-scale synthesis?
- Methodological Answer :
- Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) .
- Membrane Technologies : Implement separation techniques (e.g., nanofiltration) to purify intermediates .
- Catalyst Screening : Heterogeneous catalysts can enhance regioselectivity in cyclization steps .
Q. How does fluorine substitution influence the physicochemical and pharmacokinetic properties of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Fluorine increases lipophilicity (log P) and metabolic stability by blocking cytochrome P450 oxidation sites. It also enhances binding via electrostatic interactions (e.g., in kinase inhibitors) . Comparative studies with non-fluorinated analogs show improved bioavailability and reduced clearance rates .
Q. What advanced techniques validate the regioselectivity of fluorination in imidazo[1,2-a]pyridine scaffolds?
- Methodological Answer :
- X-ray Crystallography : Resolves positional isomers by confirming atomic coordinates .
- ²⁹F NMR : Detects fluorine environments, distinguishing between ortho/meta/para substitution .
- Kinetic Isotope Effects (KIE) : Study reaction mechanisms (e.g., electrophilic vs. radical fluorination) .
Data Contradictions and Resolution
- Synthesis Routes : uses trifluoromethyl substitution, while employs direct fluorination via POCl₃/DMF. Researchers should compare yields and byproduct profiles to select optimal methods .
- Biological Targets : COX-2 inhibition () vs. kinase inhibition () highlights scaffold versatility. Target-specific assays are necessary to clarify mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
